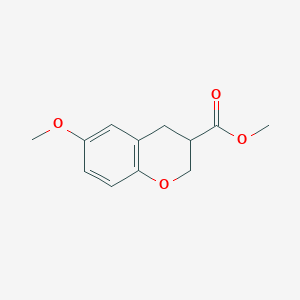

6-Methoxy-chroman-3-carboxylic acid methyl ester

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 6-methoxy-chroman-3-carboxylic acid methyl ester follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The compound is officially designated as methyl 6-methoxychroman-3-carboxylate, reflecting its structural composition of a chroman backbone with methoxy substitution at the 6-position and methyl ester functionality at the 3-position. Alternative systematic names include 2H-1-benzopyran-3-carboxylic acid, 3,4-dihydro-6-methoxy-, methyl ester, which explicitly describes the saturated nature of the tetrahydropyran ring and the specific positioning of functional groups.

The Chemical Abstracts Service registry number 885271-68-1 provides unambiguous identification of this compound in chemical databases and literature. The molecular formula C₁₂H₁₄O₄ corresponds to a molecular weight of 222.24 daltons, establishing the basic compositional parameters for structural analysis. The International Chemical Identifier key WERLGODIYDNVKK-UHFFFAOYNA-N serves as a unique digital fingerprint for computational chemistry applications and database searches.

Systematic nomenclature analysis reveals that the compound belongs to the broader class of chroman derivatives, specifically those bearing carboxylate ester functionality. The methoxy substituent at the 6-position influences both electronic properties and intermolecular interactions, while the 3-carboxylate ester provides additional sites for hydrogen bonding and conformational flexibility. This nomenclature system facilitates clear communication among researchers and enables precise identification within the extensive literature on chroman-based compounds.

Atomic Connectivity and Bonding Patterns in Chroman Derivatives

The atomic connectivity of this compound involves a complex network of covalent bonds that define its three-dimensional structure and chemical properties. The chroman core consists of a benzene ring fused to a six-membered heterocyclic ring containing oxygen, forming the characteristic 3,4-dihydro-2H-1-benzopyran framework. Analysis of related chroman derivatives reveals that the dihydropyran ring typically adopts conformations ranging from half-chair to envelope forms, with specific geometric parameters influenced by substituent effects.

Crystallographic studies of structurally similar compounds demonstrate that chroman rings exhibit characteristic bond lengths and angles that reflect the hybridization states and electronic effects of constituent atoms. The carbon-oxygen bond in the dihydropyran ring typically measures 1.43-1.44 Ångströms, while carbon-carbon bonds within the ring system range from 1.51-1.54 Ångströms. The methoxy substituent at the 6-position involves a carbon-oxygen single bond of approximately 1.37 Ångströms connecting to the aromatic ring, with the methyl group oriented to minimize steric interactions.

The carboxylate ester functionality at the 3-position introduces additional bonding considerations, including the carbonyl carbon-oxygen double bond (approximately 1.20 Ångströms) and the ester oxygen-carbon single bond (approximately 1.33 Ångströms). These bond parameters reflect the partial double-bond character resulting from resonance delocalization within the ester group. The methyl group of the ester adopts orientations that optimize orbital overlap while minimizing unfavorable interactions with other molecular components.

| Bond Type | Typical Length (Å) | Structural Significance |

|---|---|---|

| Aromatic C-C | 1.39-1.40 | Benzene ring planarity |

| Aliphatic C-C | 1.51-1.54 | Ring flexibility |

| C-O (ether) | 1.43-1.44 | Ring oxygen connectivity |

| C-O (aromatic) | 1.37 | Methoxy substitution |

| C=O (ester) | 1.20 | Carbonyl functionality |

| C-O (ester) | 1.33 | Ester linkage |

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis provides definitive information about the three-dimensional molecular geometry of chroman derivatives, although specific crystallographic data for this compound requires extrapolation from related compounds due to limited direct structural studies. Investigations of similar chroman-3-carboxylate systems reveal that these molecules typically crystallize in monoclinic or orthorhombic space groups, with molecular packing influenced by hydrogen bonding and van der Waals interactions.

The chroman ring system in related compounds exhibits characteristic conformational preferences, with the dihydropyran ring adopting distorted half-chair conformations that minimize ring strain while accommodating substituent effects. Cremer-Pople puckering analysis of analogous structures indicates puckering amplitudes ranging from 0.46-0.50 Ångströms, with theta values between 48-52 degrees, confirming the prevalence of sofa-like conformations. These geometric parameters suggest that this compound likely adopts similar conformational characteristics.

Crystal packing arrangements in related chroman derivatives demonstrate the importance of intermolecular hydrogen bonding in stabilizing solid-state structures. Compounds containing methoxy substituents frequently exhibit C-H···O interactions involving methoxy hydrogen atoms and nearby oxygen acceptors, while carboxylate groups participate in more traditional hydrogen bonding networks. The combination of these interactions typically results in the formation of two-dimensional networks or helical chains that define the overall crystal architecture.

Temperature-dependent crystallographic studies of related compounds indicate that chroman derivatives maintain their conformational preferences across a range of temperatures, suggesting robust intramolecular stabilization. The thermal ellipsoids observed in these structures reflect the dynamic behavior of methyl groups and the relative rigidity of the chroman backbone, providing insights into molecular flexibility and conformational dynamics.

| Crystallographic Parameter | Typical Values | Structural Implications |

|---|---|---|

| Puckering Amplitude | 0.46-0.50 Å | Ring flexibility |

| Theta Angle | 48-52° | Sofa conformation |

| Phi Angle | 96-104° | Ring orientation |

| Dihedral Angles | 6-12° | Substituent planarity |

Comparative Analysis with Related Chroman-3-carboxylate Esters

Comparative structural analysis of chroman-3-carboxylate esters reveals systematic trends in molecular geometry and conformational preferences that illuminate the unique characteristics of this compound. The series includes methyl 7-methoxychroman-3-carboxylate and methyl 8-methoxychroman-3-carboxylate, which differ only in the position of methoxy substitution, providing an ideal framework for understanding substituent effects on molecular structure.

Methyl 7-methoxychroman-3-carboxylate (Chemical Abstracts Service number 885271-74-9) shares the same molecular formula C₁₂H₁₄O₄ and molecular weight 222.24 daltons as the 6-methoxy isomer, yet exhibits distinct electronic and steric properties. The 7-position methoxy substitution influences the electron density distribution within the aromatic ring differently than 6-position substitution, potentially affecting intermolecular interactions and conformational stability. Computational studies suggest that 7-methoxy substitution provides enhanced conjugation with the aromatic system compared to 6-position substitution.

The 8-methoxy isomer (Chemical Abstracts Service number 885271-65-8) represents another structural variant that demonstrates the sensitivity of molecular properties to substituent positioning. The 8-position places the methoxy group adjacent to the ring fusion, creating unique steric and electronic environments that distinguish it from both 6- and 7-substituted analogs. Analysis of canonical Simplified Molecular Input Line Entry System representations reveals subtle but significant differences in connectivity patterns that translate into distinct three-dimensional structures.

Systematic comparison of International Chemical Identifier keys for these isomers (WERLGODIYDNVKK for 6-methoxy, DZDQMJYLWYDQAN for 7-methoxy, and JBALJYNIRSHMLQ for 8-methoxy) confirms their structural relationships while highlighting their unique molecular identities. These differences manifest in distinct physicochemical properties, including solubility, melting points, and spectroscopic characteristics that reflect the underlying structural variations.

| Compound | CAS Number | InChI Key | Methoxy Position | Electronic Effects |

|---|---|---|---|---|

| 6-Methoxy | 885271-68-1 | WERLGODIYDNVKK | 6 | Moderate conjugation |

| 7-Methoxy | 885271-74-9 | DZDQMJYLWYDQAN | 7 | Enhanced conjugation |

| 8-Methoxy | 885271-65-8 | JBALJYNIRSHMLQ | 8 | Steric hindrance |

Tautomeric Possibilities and Conformational Isomerism

The structural flexibility of this compound encompasses both conformational isomerism within the chroman ring system and potential tautomeric equilibria involving the ester functionality. The six-membered dihydropyran ring can adopt multiple conformations, including chair, half-chair, envelope, and skew-boat forms, with energy barriers between these conformations typically ranging from 5-15 kilojoules per mole. Quantum chemical calculations on related chroman derivatives suggest that half-chair conformations represent the global energy minimum for most substitution patterns.

Ring puckering analysis reveals that the chroman system exhibits pseudo-rotational behavior similar to that observed in cyclohexane derivatives, but with modified energy profiles due to the presence of the ring oxygen atom and aromatic fusion. The 3-carboxylate substituent introduces additional conformational complexity through rotation around the carbon-carbon bond connecting the ester group to the ring system. This rotation is characterized by multiple energy minima corresponding to different orientations of the ester group relative to the chroman plane.

The methoxy substituent at the 6-position contributes to conformational preferences through both steric and electronic effects. The methyl group of the methoxy substituent can adopt orientations that either minimize steric interactions with neighboring atoms or maximize favorable electronic interactions with the aromatic π-system. Computational studies suggest that the methoxy group preferentially adopts conformations that place the methyl group in the plane of the aromatic ring, facilitating optimal orbital overlap.

Potential tautomeric equilibria in chroman-3-carboxylate systems are generally limited due to the stable ester functionality, although enol-keto tautomerism could theoretically occur under specific conditions. However, experimental evidence suggests that such tautomeric forms are energetically unfavorable and do not contribute significantly to the equilibrium composition under normal conditions. The structural rigidity imposed by the aromatic fusion and the stability of the ester group combine to restrict tautomeric possibilities in favor of the observed molecular form.

| Conformation Type | Energy Range (kJ/mol) | Structural Features |

|---|---|---|

| Half-chair | 0-5 | Global minimum |

| Envelope | 3-8 | Local minimum |

| Skew-boat | 8-15 | Transition state |

| Chair | 10-20 | High energy |

Propiedades

IUPAC Name |

methyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERLGODIYDNVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696288 | |

| Record name | Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-68-1 | |

| Record name | Methyl 3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Introduction

6-Methoxy-chroman-3-carboxylic acid methyl ester (also referred to as 6-Methoxy-chroman-3-carboxylate) is a derivative of chroman that has garnered attention for its potential biological activities, particularly in pharmacological research. This compound is characterized by a methoxy group at the 6-position of the chroman ring and a methyl ester functionality at the carboxylic acid position. This unique structural configuration may influence its reactivity and biological properties, making it a subject of interest in various studies.

- Molecular Formula : C11H12O4

- Molecular Weight : Approximately 220.21 g/mol

- Structural Features :

- Chroman ring structure

- Methoxy group at the 6-position

- Methyl ester group

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic applications, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in biological systems. This is primarily attributed to the methoxy group that can donate electrons to neutralize free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Antimicrobial Properties : Some studies have indicated that derivatives of chroman compounds, including this ester, show antimicrobial activity against various bacterial strains .

Antioxidant Activity

A study evaluated the antioxidant capacity of several chroman derivatives, including this compound. The results showed that this compound effectively scavenged free radicals in vitro, demonstrating a mechanism that could be beneficial in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Studies

In vitro models have been employed to assess the anti-inflammatory effects of this compound. Results indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential utility in managing inflammatory conditions.

Antimicrobial Activity

A comparative study on various chroman derivatives revealed that this compound exhibited notable antimicrobial activity against certain bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduction in cytokine production | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

-

Antioxidant Mechanism Study :

In an experimental setup involving human cell lines, researchers treated cells with varying concentrations of this compound. The results demonstrated a dose-dependent increase in cellular viability under oxidative stress conditions, suggesting its protective role against oxidative damage. -

Anti-inflammatory Model :

A study utilized lipopolysaccharide (LPS)-stimulated macrophages to evaluate the anti-inflammatory effects of the compound. Treatment with the methyl ester resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. -

Microbial Efficacy Testing :

The antimicrobial properties were assessed using agar diffusion methods against various bacterial strains. The compound showed significant inhibition zones compared to control groups, supporting its potential use in developing antimicrobial therapies .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 885271-68-1

The compound features a chroman ring structure with a methoxy group and a carboxylic acid moiety, which contribute to its reactivity and biological properties.

Medicinal Chemistry

6-Methoxy-chroman-3-carboxylic acid methyl ester has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on cancer cell lines, particularly breast cancer. For instance, studies have shown that certain synthesized derivatives demonstrate significant cytotoxicity against MCF-7 human breast cancer cells, with IC50 values indicating effective growth inhibition .

- Anti-inflammatory Properties : The compound is being explored for its anti-inflammatory effects, which may be beneficial in treating various inflammatory diseases. Its ability to modulate pathways involved in inflammation makes it a candidate for further investigation.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection and antiepileptic activities, suggesting their potential role in treating neurological disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized as a precursor for synthesizing more complex chroman derivatives through various chemical reactions such as oxidation, reduction, and substitution. This versatility allows chemists to explore a wide range of derivatives with tailored biological activities .

- Green Chemistry Applications : The methodologies developed for synthesizing this compound align with green chemistry principles, emphasizing efficiency and reduced environmental impact in chemical processes.

Pharmaceutical Development

The compound is being investigated as a lead compound in drug discovery due to its diverse biological activities. Its derivatives are being evaluated for their potential as new therapeutic agents across various medical fields, including oncology and neurology .

Flavoring and Fragrance Industry

As an ester, this compound has potential applications in the food and cosmetic industries. Its aromatic properties make it suitable for use in perfumes and flavoring agents, contributing to the sensory attributes of products.

Case Study 1: Anticancer Activity

In a study focused on the anti-breast cancer activity of chroman derivatives, several compounds were synthesized based on the structure of this compound. Among these, one derivative exhibited an IC50 value of 34.7 µM against MCF-7 cells, demonstrating promising anticancer efficacy .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective potential of various chroman derivatives, including those derived from this compound. The results indicated enhanced neuroprotective effects compared to standard treatments, suggesting its utility in developing new neurotherapeutics .

Comparación Con Compuestos Similares

Key Findings:

Positional Isomerism: The 6-methoxy and 8-methoxy isomers (CAS: 885271-68-1 vs. 885271-65-8) share identical molecular formulas but differ in methoxy placement. This affects electronic distribution and steric interactions, influencing reactivity in nucleophilic substitutions .

Substituent Effects :

- Halogenated analogs (e.g., 6-chloro and 6-bromo derivatives) demonstrate increased molecular weight and altered polarity. The bromo-substituted compound (CAS: 177496-79-6) has been investigated for its UV stability and applications in photochemical reactions .

Synthetic Utility :

- Chroman-3-carboxylic acid esters serve as key intermediates. For example, 6-substituted chroman derivatives undergo nucleophilic attacks (e.g., by hydrazine hydrate) to form hydrazides, which further react with isatins to yield bioactive heterocycles .

Analytical Characterization :

- Gas chromatography-mass spectrometry (GC-MS) is frequently employed to analyze methyl/ethyl esters of chroman derivatives due to their volatility and thermal stability (e.g., fatty acid methyl esters in ) .

Métodos De Preparación

Catalytic Esterification Process

- Catalyst : Strong inorganic acids such as concentrated sulfuric acid or organic sulfonic acids (e.g., p-toluene sulfonic acid) are effective catalysts for esterification.

- Reaction Conditions : The reaction is conducted at elevated temperatures typically between 110°C and 130°C, which is above the boiling point of methanol but below the boiling point of the ester product to maintain reaction efficiency and prevent methanol loss.

- Methanol Excess : Using 2 to 5 molar equivalents of methanol per equivalent of carboxylic acid ensures complete conversion.

- Water Removal : Since esterification produces water, its removal is critical. This is achieved either by adding a dehydrating agent or by azeotropic distillation using suitable separating agents to drive the equilibrium toward ester formation.

Reaction Setup and Yield

- The carboxylic acid and catalyst are placed in a reactor, and methanol is added continuously while stirring.

- The reaction mixture distills off methanol and water, with most of the ester remaining in the reactor.

- Reaction times vary depending on the acid substrate but typically range from 10 hours to 60 hours for saturated acids; however, the method applied to chroman derivatives achieves higher yields more rapidly.

- Yields reported for similar methyl esters exceed 90% under optimized conditions.

Methylation of Hydroxy-Chroman Precursors to 6-Methoxy Derivatives

A key step in synthesizing this compound involves methylation of the hydroxy group at the 6-position of the chroman ring.

Methylation Using Dimethyl Sulfate

- Procedure : The hydroxy precursor (e.g., 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester) is dissolved in anhydrous acetone with potassium carbonate as a base.

- Reaction Conditions : The mixture is heated at 50°C, then dimethyl sulfate is added, and the reaction is refluxed for 24 hours.

- Workup : After completion, the reaction mixture is acidified to pH 6 with 10% HCl, extracted with diethyl ether, washed with saturated NaCl solution, dried, and solvent evaporated under reduced pressure.

- Purification : Column chromatography (petroleum ether/ethyl acetate 90:10) yields the pure 6-methoxy derivative as a white solid with near-quantitative yield (100% reported).

Alternative Methylation Methods

- Other methylating agents like methyl iodide or methyl triflate could be used but dimethyl sulfate is preferred for its efficiency and cost-effectiveness.

- Bases such as K2CO3 are used to deprotonate the phenolic OH, facilitating nucleophilic attack on the methylating agent.

Synthesis of Chroman Core and Substituted Derivatives

The chroman ring system with the 3-carboxylic acid methyl ester functionality is typically constructed through multi-step organic synthesis involving cyclization and functional group transformations.

General Synthetic Route

- Starting from phenolic precursors, chroman rings are formed via acid-catalyzed cyclization or Diels-Alder type reactions with dienes and phenols.

- The resulting chroman derivatives are selectively formylated using the Vilsmeier-Haack reaction (POCl3/DMF) to introduce aldehyde groups at specific positions.

- Subsequent reaction with malonic acid and classical esterification with methanol yields the chromanyl esters, including 6-methoxy variants.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of diene + phenol | Orthophosphoric acid, heat | 70-75 | Forms chroman ring |

| Methylation | Dimethyl sulfate, K2CO3, acetone | 70-100 | Converts hydroxy to methoxy group |

| Formylation | POCl3, DMF | 70-75 | Introduces aldehyde for further steps |

| Esterification | Methanol, acid catalyst, reflux | >90 | Produces methyl ester |

Continuous vs. Batch Processes

- Continuous esterification processes have been developed to maintain constant reaction volumes and steady-state conditions by continuously feeding methanol, carboxylic acid, and catalyst while removing product mixture.

- Batch processes are simpler but may require longer reaction times and more careful control of water removal.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of sulfuric acid as a catalyst is favored for its strong acidity and non-volatility, enabling efficient esterification at elevated temperatures without catalyst loss.

- Methylation with dimethyl sulfate is highly effective for selective methyl ether formation on chroman hydroxy groups, with mild conditions and excellent yields.

- The chroman core synthesis involves classical organic transformations that are well-established, allowing for the introduction of various substituents including methoxy groups.

- Continuous processes improve scalability and product purity by maintaining steady reaction conditions and efficient removal of byproducts such as water.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.